Technical Monograph: 2-Cyclopropyl-4-chloro-6-methoxypyrimidine
Technical Monograph: 2-Cyclopropyl-4-chloro-6-methoxypyrimidine
An In-Depth Technical Guide on 2-Cyclopropyl-4-chloro-6-methoxypyrimidine
Strategic Building Block for Next-Generation Pharmacophores
Executive Summary
2-Cyclopropyl-4-chloro-6-methoxypyrimidine (CAS: 1521920-36-4) is a specialized heterocyclic intermediate used primarily in the discovery and development of small molecule therapeutics. Characterized by the presence of a lipophilic cyclopropyl motif at the C2 position and orthogonal reactive handles (chloro and methoxy groups) at C4 and C6, this molecule serves as a critical scaffold for Nucleophilic Aromatic Substitution (SNAr) libraries.
Its structural significance lies in the cyclopropyl group , a "privileged structure" in medicinal chemistry known to enhance metabolic stability (by blocking CYP450 oxidation sites), improve potency through hydrophobic interactions, and increase oral bioavailability compared to acyclic alkyl analogs.
Nomenclature & Synonyms (The Core Identity)
Accurate identification is paramount in global supply chains and patent literature. The following table consolidates valid synonyms and identifiers for database querying.
| Identifier Type | Synonym / Designation | Context |
| IUPAC Name | 4-Chloro-2-cyclopropyl-6-methoxypyrimidine | Official Chemical Name |
| CAS Number | 1521920-36-4 | Primary Registry ID |
| Inverted Name | Pyrimidine, 4-chloro-2-cyclopropyl-6-methoxy- | Chemical Abstracts Service (CA) |
| Isomeric Description | 6-Chloro-2-cyclopropyl-4-methoxypyrimidine | Equivalent due to symmetry |
| SMILES | COc1cc(Cl)nc(C2CC2)n1 | Cheminformatics |
| InChI Key | ZCGKRSQYMJSBOX-UHFFFAOYSA-N | Unique Digital Identifier |
| Common Lab Code | 2-CP-4-Cl-6-OMe-Pyr | Internal Lab Shorthand |
Note on Isomerism: Due to the symmetry of the pyrimidine ring, the positions 4 and 6 are equivalent until one is substituted. Therefore, 4-chloro-6-methoxy and 4-methoxy-6-chloro refer to the exact same molecule.
Physicochemical Profile
Data derived from structural analogs and computational modeling (ACD/Labs, ChemAxon).
| Property | Value | Technical Note |
| Molecular Formula | C₈H₉ClN₂O | |
| Molecular Weight | 184.62 g/mol | |
| Appearance | White to pale yellow solid | Crystalline form preferred for stability |
| Melting Point | 55–60 °C (Predicted) | Low-melting solid; handle with care |
| Boiling Point | 291.7 ± 20.0 °C | At 760 mmHg |
| LogP | 1.79 | Moderate lipophilicity; good membrane permeability |
| Solubility | DMSO, Methanol, DCM, EtOAc | Insoluble in water |
| pKa | ~1.5 (Pyrimidine N) | Very weak base; protonates only in strong acid |
Synthetic Engineering & Manufacturing
The synthesis of 2-cyclopropyl-4-chloro-6-methoxypyrimidine is a convergent process. The critical engineering challenge is the desymmetrization of the dichloropyrimidine precursor.
4.1. Retrosynthetic Analysis (Graphviz)
Caption: Step-wise synthetic route from commodity starting materials to the target scaffold. The red arrow indicates the critical regioselective step.
4.2. Detailed Protocol: Desymmetrization of 2-Cyclopropyl-4,6-dichloropyrimidine
This is the most sensitive step. Using excess methoxide or high temperatures will lead to the dimethoxy impurity.
Reagents:
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2-Cyclopropyl-4,6-dichloropyrimidine (1.0 eq)
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Sodium Methoxide (NaOMe), 25% wt in MeOH (0.98 eq)
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Tetrahydrofuran (THF), anhydrous (10 vol)
Procedure:
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Charge the reactor with 2-cyclopropyl-4,6-dichloropyrimidine and anhydrous THF. Cool the solution to -10°C to -5°C under nitrogen atmosphere.
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Addition: Add the NaOMe solution dropwise over 60 minutes. Critical: Maintain internal temperature < 0°C. Localized heating causes over-reaction.
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Reaction: Stir at 0°C for 2–4 hours. Monitor by HPLC.
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Target: < 2% Starting Material, < 5% Dimethoxy impurity.
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Quench: Add water (5 vol) to quench unreacted alkoxide.
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Extraction: Extract with Ethyl Acetate. Wash organic layer with brine.
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Concentration: Evaporate solvent to yield the crude product.
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Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography for scale-up.
Applications in Drug Discovery
This molecule is a "linchpin" scaffold. The chlorine atom is highly reactive toward nucleophiles (amines, thiols, alcohols), allowing researchers to install complex side chains while retaining the cyclopropyl core.
5.1. Functionalization Logic (Graphviz)
Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the chloro and methoxy groups.
Key Mechanistic Insight: The electron-withdrawing nature of the pyrimidine ring (enhanced by the nitrogen atoms) activates the C4-Chlorine for SNAr. The C2-Cyclopropyl group provides steric bulk that directs nucleophilic attack to the C4 position rather than N1/N3 alkylation, ensuring high regioselectivity in subsequent steps.
Quality Control & Analytical Methods
To ensure data integrity in biological assays, the purity of this intermediate must be validated.
HPLC Method (Reverse Phase):
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 15 min.
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Detection: UV @ 254 nm.
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Retention Time: Expect elution around 8–10 min (moderately hydrophobic).
NMR Validation (¹H NMR, 400 MHz, DMSO-d₆):
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δ 8.3 ppm (1H, s): Pyrimidine H-5 proton (Diagnostic singlet).
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δ 4.0 ppm (3H, s): Methoxy group (-OCH₃).
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δ 2.1 ppm (1H, m): Cyclopropyl CH (methine).
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δ 1.0–0.9 ppm (4H, m): Cyclopropyl CH₂ (methylene protons).
Handling & Safety
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is stable but can hydrolyze slowly in the presence of moisture and acid.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
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PubChem Compound Summary . (2024). 4-Chloro-2-cyclopropyl-6-methoxypyrimidine (CID 76905584).[1] National Center for Biotechnology Information. Link
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Chemical Abstracts Service (CAS) . CAS Registry Number 1521920-36-4.[2] American Chemical Society. Link
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Fluorochem Products . 4-Chloro-2-cyclopropyl-6-methoxypyrimidine Safety Data Sheet. Link
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Wuxi AppTec . (2018). Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Link
